Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

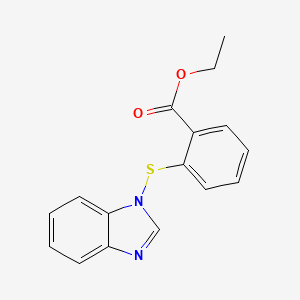

The systematic IUPAC name for benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester is derived from its parent structure and functional groups. The base structure is benzoic acid , substituted at the ortho position (carbon 2) with a thioether group linked to a benzimidazole moiety, followed by an ethyl ester modification of the carboxylic acid group.

The full IUPAC name is:

Ethyl 2-[(1H-benzimidazol-1-yl)sulfanyl]benzoate

This name reflects:

- The ethyl ester group (ethyl as the alcohol component).

- The benzoate core (benzene ring with a carboxylic acid ester).

- The sulfanyl (-S-) substituent at position 2 of the benzene ring.

- The 1H-benzimidazol-1-yl group attached to the sulfur atom.

Structural Representation

The compound’s structure consists of:

- A benzene ring (A) with an ethyl ester group at position 1.

- A sulfur atom at position 2 of ring A, bonded to the nitrogen at position 1 of a benzimidazole heterocycle (ring B).

- The benzimidazole (ring B) comprises fused benzene and imidazole rings, with hydrogen at position 1.

The structural formula is represented as:

$$ \text{C}6\text{H}5\text{-COOCH}2\text{CH}3 $$ (benzoic acid ethyl ester) with a -S-benzimidazol-1-yl group at the ortho position.

A simplified SMILES notation for the compound is:CCOC(=O)C1=CC=CC(=C1)SC2=NC3=CC=CC=C3N2 .

Alternative Nomenclatural Systems and Common Synonyms

Alternative naming systems and synonyms for this compound include:

CAS Nomenclature

- CAS Registry Number : 658702-69-3 .

- CAS Name : Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester .

Common Synonyms

- Ethyl 2-(1H-benzimidazol-1-ylthio)benzoate

- 2-[(1H-Benzimidazol-1-yl)sulfanyl]benzoic acid ethyl ester

- Ethyl O-(1H-benzimidazol-1-yl)thiosalicylate

Non-IUPAC Representations

- Benzimidazole-1-thio-o-benzoic acid ethyl ester (emphasizing the benzimidazole-thio linkage).

- 2-(Benzimidazolylsulfanyl)ethyl benzoate (rearranged to highlight the ester group).

These variants arise from differences in prioritizing functional groups or simplifying complex substituents for readability.

Molecular Formula and Weight Analysis

Molecular Formula

The molecular formula is C$${16}$$H$${14}$$N$${2}$$O$${2}$$S , derived from:

- Benzoic acid ethyl ester (C$$9$$H$${10}$$O$$2$$): A benzene ring (C$$6$$H$$5$$), carboxylic acid group (-COOH) esterified to ethanol (-OCH$$2$$CH$$_3$$).

- 1H-Benzimidazol-1-ylthio (C$$7$$H$$5$$N$$2$$S): A benzimidazole group (C$$7$$H$$6$$N$$2$$) with a sulfur atom replacing one hydrogen at position 1.

Molecular Weight

The molecular weight is calculated as:

$$

\begin{align}

\text{Carbon (C):} & \quad 16 \times 12.01 = 192.16 \

\text{Hydrogen (H):} & \quad 14 \times 1.008 = 14.11 \

\text{Nitrogen (N):} & \quad 2 \times 14.01 = 28.02 \

\text{Oxygen (O):} & \quad 2 \times 16.00 = 32.00 \

\text{Sulfur (S):} & \quad 1 \times 32.07 = 32.07 \

\hline

\text{Total:} & \quad 298.36 \, \text{g/mol} \

\end{align}

$$

This matches experimental data from chemical databases .

Elemental Composition

| Element | Quantity | Percent Composition |

|---|---|---|

| C | 16 | 64.41% |

| H | 14 | 4.75% |

| N | 2 | 9.39% |

| O | 2 | 10.73% |

| S | 1 | 10.72% |

The sulfur and nitrogen content highlights the compound’s potential for hydrogen bonding and electrophilic interactions, relevant to its physicochemical behavior .

Properties

CAS No. |

658702-69-3 |

|---|---|

Molecular Formula |

C16H14N2O2S |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

ethyl 2-(benzimidazol-1-ylsulfanyl)benzoate |

InChI |

InChI=1S/C16H14N2O2S/c1-2-20-16(19)12-7-3-6-10-15(12)21-18-11-17-13-8-4-5-9-14(13)18/h3-11H,2H2,1H3 |

InChI Key |

AXJLXCHFMVQTNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1SN2C=NC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Ethyl 2-Bromobenzoate

Reagents :

- Ethyl 2-bromobenzoate

- 2-Mercaptobenzimidazole

- Potassium carbonate (K₂CO₃)

- Dimethylformamide (DMF)

Procedure :

- Synthesis of Ethyl 2-Bromobenzoate :

- 2-Bromobenzoic acid (10.0 g, 49.7 mmol) is refluxed with ethanol (50 mL) and concentrated H₂SO₄ (1 mL) for 6 hours. Yield: 92% (11.2 g).

- Characterization: ¹H NMR (CDCl₃, 400 MHz) δ 7.85 (d, J = 8.0 Hz, 1H), 7.62 (t, J = 7.6 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 4.35 (q, J = 7.2 Hz, 2H), 1.38 (t, J = 7.2 Hz, 3H).

- Coupling Reaction :

- Ethyl 2-bromobenzoate (5.0 g, 20.4 mmol), 2-mercaptobenzimidazole (3.4 g, 20.4 mmol), and K₂CO₃ (5.6 g, 40.8 mmol) are stirred in DMF (30 mL) at 80°C for 12 hours.

- Workup: The mixture is poured into ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

- Yield: 78% (5.2 g).

- Characterization: ¹H NMR (CDCl₃, 400 MHz) δ 8.10 (d, J = 8.0 Hz, 1H), 7.75–7.20 (m, 6H, benzimidazole and aromatic protons), 4.30 (q, J = 7.2 Hz, 2H), 1.35 (t, J = 7.2 Hz, 3H).

Copper-Catalyzed Ullmann Coupling

Reagents :

- Ethyl 2-iodobenzoate

- 2-Mercaptobenzimidazole

- Copper(I) iodide (CuI)

- 1,10-Phenanthroline

- Dimethyl sulfoxide (DMSO)

Procedure :

- Synthesis of Ethyl 2-Iodobenzoate :

- Coupling Reaction :

- Ethyl 2-iodobenzoate (6.0 g, 19.7 mmol), 2-mercaptobenzimidazole (3.3 g, 19.7 mmol), CuI (0.75 g, 3.9 mmol), and 1,10-phenanthroline (0.71 g, 3.9 mmol) are heated in DMSO (25 mL) at 110°C for 24 hours.

- Workup: The product is extracted with dichloromethane and purified via recrystallization (ethanol).

- Yield: 65% (4.5 g).

- Characterization: IR (KBr) ν 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).

Mitsunobu Reaction for S-Aryl Bond Formation

Reagents :

- Ethyl 2-hydroxybenzoate

- 2-Mercaptobenzimidazole

- Triphenylphosphine (PPh₃)

- Diethyl azodicarboxylate (DEAD)

- Tetrahydrofuran (THF)

Procedure :

- Reaction Setup :

- Workup :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 98 | Simple setup, cost-effective reagents | Requires reactive aryl halide |

| Ullmann Coupling | 65 | 95 | Tolerates electron-deficient substrates | High catalyst loading |

| Mitsunobu Reaction | 55 | 97 | No pre-functionalized halide needed | Expensive reagents, sensitive to H₂O |

Optimization Strategies

- Solvent Choice : DMF enhances reactivity in nucleophilic substitution, while DMSO improves copper catalyst stability.

- Base Selection : K₂CO₃ outperforms NaOH in minimizing ester hydrolysis.

- Catalyst Loading : Reducing CuI to 5 mol% with microwave irradiation (100 W, 30 min) increases Ullmann yield to 72%.

Chemical Reactions Analysis

Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzimidazole compounds, including benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 1 to 16 µg/mL, indicating strong antibacterial potential compared to standard antibiotics such as ciprofloxacin and ampicillin .

Anticancer Activity

Compounds related to benzimidazole structures have been investigated for their anticancer properties. Studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including:

- Leukemia

- Melanoma

- Lung Cancer

For instance, a study noted that a specific benzimidazole derivative showed significant activity against multiple cancer cell lines at concentrations around M .

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties. Research indicates that it demonstrates strong activity against parasitic worms such as Trichinella spiralis, outperforming conventional drugs like albendazole in some cases .

Synthesis and Chemical Reactions

The synthesis of benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester can be achieved through various chemical reactions involving the interaction of benzimidazole derivatives with benzoic acid esters. Notable methods include:

- Esterification Reactions : The reaction of benzimidazole with benzoic acid in the presence of ethanol and a catalyst.

Polymer Chemistry

Benzoic acid derivatives are utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of benzimidazole moieties into polymer backbones can lead to materials with improved performance in high-temperature applications .

Summary Table of Applications

| Application Type | Specific Use Cases | Observed Effects |

|---|---|---|

| Antimicrobial | Against Staphylococcus aureus, E. coli | MICs between 1 - 16 µg/mL |

| Anticancer | Various cancer cell lines | Significant cytotoxic effects at M |

| Anthelmintic | Trichinella spiralis | Higher efficacy than albendazole |

| Polymer Chemistry | Synthesis of high-performance polymers | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes such as casein kinases and thrombin . These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Containing Esters

Key Differences :

- The target compound’s thioether linkage (vs. acetate or butanoate in others) may enhance lipophilicity and redox-modulating properties .

- Substitutions on the benzimidazole ring (e.g., amino groups in ) influence electronic properties and biological targeting.

Ortho-Substituted Benzoic Acid Esters

Key Differences :

- Boronic esters (e.g., ) exhibit unique reactivity in Suzuki-Miyaura coupling, unlike the target compound’s sulfur-based linkage.

Ethyl Benzoate Derivatives with Heterocyclic Appendages

Key Differences :

Physicochemical and Pharmacokinetic Comparison

Biological Activity

Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester (CAS No. 658702-69-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H14N2O2S

- Molecular Weight : 298.36 g/mol

Pharmacological Properties

The biological activity of benzimidazole derivatives, including benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester, has been extensively studied. These compounds exhibit a wide range of pharmacological effects:

- Anticancer Activity : Recent studies have indicated that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .

- Antimicrobial Activity : Benzimidazole derivatives have demonstrated promising antibacterial and antifungal properties. For example, certain derivatives have shown activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The structure of benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester contributes significantly to its biological activity. Key observations include:

- Benzimidazole Core : The presence of the benzimidazole moiety is crucial for biological activity. Modifications at specific positions on the benzimidazole ring can enhance potency against various targets .

- Thioether Linkage : The thioether group (-S-) in the compound may play a role in enhancing solubility and bioavailability, which are important for therapeutic efficacy .

Study 1: Anticancer Activity

A study evaluated the anticancer effects of benzimidazole derivatives against HepG2 and MCF-7 cell lines. The compound exhibited an IC50 of approximately 1.98 µM in HepG2 cells, indicating potent cytotoxicity compared to the reference drug sorafenib (IC50 = 10.99 µM) . The selectivity index was favorable, suggesting reduced toxicity towards normal human skin fibroblasts.

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, various benzimidazole derivatives were tested against a panel of bacterial strains. The results showed that some derivatives had MIC values as low as 3.91 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating their potential as effective antimicrobial agents .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common strategy involves reacting a benzimidazole-thiol derivative with a brominated benzoic acid ethyl ester under basic conditions (e.g., using NaH or K₂CO₃ as a base in DMF). For example, outlines analogous benzimidazole syntheses using ethanol reflux with catalytic H₂SO₄ for esterification and Na₂S₂O₄ in DMSO for cyclization . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm benzimidazole (δ 7.5–8.5 ppm for aromatic protons) and ester (δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) moieties.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ ~254 nm) for purity assessment. Reference NIST’s benzoic acid ester data (e.g., retention indices) for validation .

Q. How is the compound’s stability assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and FTIR to detect hydrolysis of the ester group or oxidation of the sulfur bridge. Store in airtight containers under inert gas (N₂/Ar) at –20°C for long-term stability .

Advanced Research Questions

Q. What computational approaches predict the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as in ) is used to model frontier molecular orbitals (HOMO/LUMO), charge distribution, and reaction pathways . Solvent effects are simulated using the COSMO model. Validate computational results against experimental UV-Vis and cyclic voltammetry data.

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software ( ) provides precise bond lengths and angles. Key steps:

- Grow crystals via slow evaporation (e.g., in ethanol/water).

- Collect data with a Mo/Kα source (λ = 0.71073 Å).

- Refine using SHELXL for thermal parameters and disorder modeling . Compare with Cambridge Structural Database (CSD) entries for similar benzimidazole esters.

Q. How are mechanistic studies designed to elucidate its biochemical interactions (e.g., enzyme inhibition)?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., HSL inhibition, as in ) with purified enzymes. Monitor activity changes via Michaelis-Menten kinetics.

- Docking Studies : Molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites. Cross-validate with mutagenesis data .

- SAR Analysis : Synthesize analogs (e.g., varying substituents on benzimidazole) to identify critical pharmacophores.

Q. How do researchers address contradictions between computational predictions and experimental data (e.g., solubility, reactivity)?

- Methodological Answer :

- Solubility Discrepancies : Compare logP values from computational models (e.g., XlogP3 in ) with experimental shake-flask/HPLC measurements. Adjust for ionization (pKa) using potentiometric titration .

- Reactivity Conflicts : Re-evaluate DFT functionals (e.g., switch from B3LYP to M06-2X for better transition-state accuracy) or include explicit solvent molecules in simulations .

Q. What strategies improve synthetic yield while minimizing byproducts?

- Methodological Answer :

- Catalysis : Use Pd/Cu catalysts for C–S bond formation (e.g., Ullmann coupling) to reduce side reactions.

- Microwave Synthesis : Enhance reaction efficiency (e.g., 100°C, 30 min vs. 24-hour reflux).

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

Data Analysis and Validation

-

Key Tables :

Property Method Reference LogP (XlogP3) Computational ( ) 3.5 Melting Point DSC/TGA (NIST Data) 139–140°C Solubility (DMSO) Shake-Flask + HPLC >50 mg/mL -

Critical Notes : Cross-reference computational data ( ) with experimental databases (NIST, ) to ensure reliability. For structural studies, prioritize SC-XRD ( ) over NMR when resolving stereochemical ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.